molecular formula C11H18N4O B2551276 4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide CAS No. 2101198-81-4

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2551276
CAS RN: 2101198-81-4
M. Wt: 222.292
InChI Key: HKJQJRIMYFCQJZ-UHFFFAOYSA-N
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Description

“4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” is a compound that has been studied for its potential fungicidal properties . It is a type of pyrazole-4-carboxamide, a class of compounds that have been found to exhibit significant inhibition against certain types of fungi . The compound has a molecular weight of 222.29 .


Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, including “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide”, involves a multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” has been characterized by 1H NMR, 13C NMR, and HRMS . The compound is part of the pyrazole carboxamides scaffold, which is the core moiety binding to the active site of succinate dehydrogenase (SDH), a key enzyme in many biological processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” include a boiling point of 563.2±50.0 °C and a density of 1.39±0.1 g/cm3 . The compound is also characterized by an empirical formula of C11H18N4O and a molecular weight of 222.29 .

Future Directions

The future directions for “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” could involve further studies on its fungicidal properties. Given its significant inhibition against certain types of fungi, it could be considered as a precursor structure for further design of pesticides . Additionally, due to the increasing popularity of pyrazoles in several fields of science, there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-amino-2-cyclopentyl-N-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-13-11(16)10-9(12)7-14-15(10)8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJQJRIMYFCQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide

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